molecular formula C13H21FN4O2S B2513921 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide CAS No. 2034229-72-4

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

Cat. No. B2513921
CAS RN: 2034229-72-4
M. Wt: 316.4
InChI Key: UMUDWOBCVWBEPW-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a drug candidate. This compound is also known as PF-06463922 and is being studied for its potential use in cancer treatment.

Scientific Research Applications

Polypharmacological Approach in CNS Disorders

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines is a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach is geared towards the treatment of complex diseases, particularly CNS disorders. In this context, specific N-alkylated arylsulfonamides, such as 1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide, have shown potential as potent and selective 5-HT7 receptor antagonists. Moreover, these compounds exhibit distinct antidepressant-like and pro-cognitive properties, highlighting their therapeutic potential for CNS disorders (Canale et al., 2016).

PI3Kα Inhibitor Development

In the quest for effective PI3Kα inhibitors, the replacement of the piperazine sulfonamide portion of AMG 511 with a range of aliphatic alcohols led to the discovery of promising compounds. One such compound demonstrated significant in vitro efficacy and favorable pharmacokinetic parameters. This compound's efficacy in inhibiting hepatocyte growth factor (HGF)-induced Akt Ser473 phosphorylation in mice further solidifies its potential as a PI3Kα inhibitor (Lanman et al., 2014).

Antimicrobial Applications

Several N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were synthesized and screened for their antimicrobial and antifungal activities. Among these, specific compounds such as 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate showed high activity against various pathogens, indicating their potential as effective antimicrobial agents (Fadda et al., 2016).

Antitumor Drug Development

The design and synthesis of sulfonamide derivatives containing compounds like 5-flurouracil and nitrogen mustard have been explored for their antitumor properties. These compounds, such as 1-(3-(4-acetylaminobenzenesulfonamido)-3-oxopropyl)-5-fluoropyrimidine-2,4-dione, have shown promising results in terms of high antitumor activity and low toxicity, making them potential candidates for antitumor drug development (Huang et al., 2001).

properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN4O2S/c1-2-7-21(19,20)17-8-11-3-5-18(6-4-11)13-15-9-12(14)10-16-13/h9-11,17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUDWOBCVWBEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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